N'-(3-chloro-4-methylphenyl)-N-[2-(4-chlorophenyl)ethyl]oxamide
Description
N’-(3-chloro-4-methylphenyl)-N-[2-(4-chlorophenyl)ethyl]oxamide is an organic compound that belongs to the class of oxamides Oxamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-(4-chlorophenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c1-11-2-7-14(10-15(11)19)21-17(23)16(22)20-9-8-12-3-5-13(18)6-4-12/h2-7,10H,8-9H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGKBTLJYKTESX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-4-methylphenyl)-N-[2-(4-chlorophenyl)ethyl]oxamide typically involves the reaction of 3-chloro-4-methylaniline with 2-(4-chlorophenyl)ethylamine in the presence of an oxalyl chloride reagent. The reaction is usually carried out under controlled conditions, such as low temperature and an inert atmosphere, to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reagent concentrations. The use of automated systems and continuous monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chloro-4-methylphenyl)-N-[2-(4-chlorophenyl)ethyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound may find use in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which N’-(3-chloro-4-methylphenyl)-N-[2-(4-chlorophenyl)ethyl]oxamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired effects.
Comparison with Similar Compounds
Similar Compounds
N’-(3-chloro-4-methylphenyl)-N-[2-(4-chlorophenyl)ethyl]urea: Similar structure but with a urea group instead of an oxamide group.
N’-(3-chloro-4-methylphenyl)-N-[2-(4-chlorophenyl)ethyl]carbamate: Contains a carbamate group, offering different reactivity and applications.
Uniqueness
N’-(3-chloro-4-methylphenyl)-N-[2-(4-chlorophenyl)ethyl]oxamide is unique due to its specific combination of chlorinated phenyl groups and oxamide linkage. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
